4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE
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Overview
Description
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable aldehyde with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, the piperidine ring, and the oxadiazole ring through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE undergoes various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: It can interact with receptors on the cell surface, leading to changes in cellular signaling pathways.
Affect Gene Expression: It can influence the expression of specific genes, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-methylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
Uniqueness
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets and increases its potential therapeutic efficacy.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c21-15-2-4-16(5-3-15)30(25,26)24-9-7-13(8-10-24)20-22-19(23-29-20)14-1-6-17-18(11-14)28-12-27-17/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWYKDNJQZNBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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